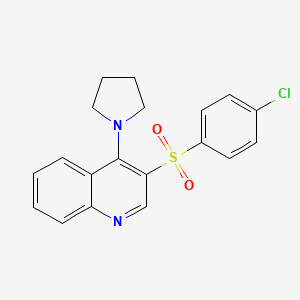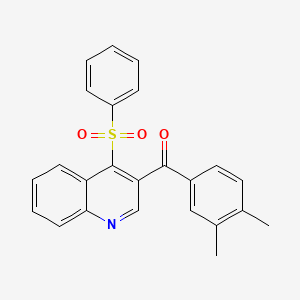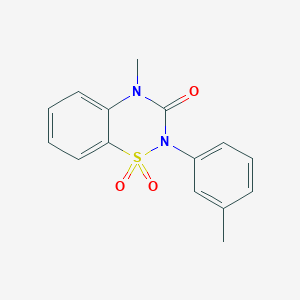
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CBQ) is a novel small-molecule ligand that is used in various scientific research applications. CBQ has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its unique structure and properties. CBQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, it has also been studied for its potential use as an analgesic, an anti-cancer agent, and a neuroprotectant.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been used in numerous scientific research applications. It has been studied as an anti-inflammatory agent, an anti-bacterial agent, an anti-fungal agent, and an analgesic. In addition, it has been studied for its potential use as an anti-cancer agent and a neuroprotectant. This compound has been found to have a wide range of biological activities, including the inhibition of multiple enzymes involved in inflammation, the inhibition of bacterial growth, and the inhibition of fungal growth.
Wirkmechanismus
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is not yet fully understood. However, it is believed to act by binding to specific receptor sites on the cell membrane and altering the activity of the enzyme or receptor. This binding can lead to the inhibition of inflammatory pathways, the inhibition of bacterial growth, and the inhibition of fungal growth. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as an analgesic and an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of multiple enzymes involved in inflammation, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been found to inhibit the growth of several bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger. Lastly, this compound has been found to possess anti-cancer properties, as it has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it an attractive option for researchers. In addition, it has a wide range of biological activities, making it a useful tool for studying the effects of different compounds on biological systems.
However, there are also some limitations to using this compound in laboratory experiments. It has a relatively short half-life, meaning that it may not be suitable for long-term studies. In addition, its mechanism of action is not yet fully understood, so its effects on biological systems may not be as predictable as with other compounds.
Zukünftige Richtungen
Given the potential of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline as an anti-inflammatory, anti-bacterial, anti-fungal, analgesic, anti-cancer, and neuroprotectant agent, there are numerous future directions that could be explored. These include further research into its mechanism of action, its effects on different biological systems, and its potential use in clinical settings. In addition, further research into its pharmacokinetics and pharmacodynamics could provide valuable insight into its potential therapeutic applications. Finally, further research into its synthesizing process could lead to the development of more efficient and cost-effective methods of production.
Synthesemethoden
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can be synthesized from commercially available starting materials using a three-step synthesis process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base (e.g. sodium hydroxide) to form the desired product. The second step involves the reaction of the product with sodium hydride in the presence of a solvent (e.g. ethanol) to form the desired quinoline derivative. The final step involves the reaction of the quinoline derivative with an appropriate acid (e.g. hydrochloric acid) to form the desired this compound.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-14-7-9-15(10-8-14)25(23,24)18-13-21-17-6-2-1-5-16(17)19(18)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXATWVTWVWFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate](/img/structure/B6507290.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)
![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)
![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)

![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)

![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)